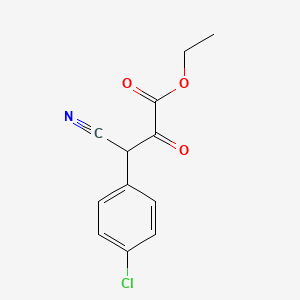

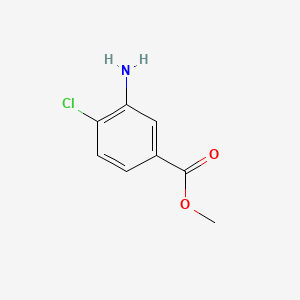

3-(4-氯苯基)-3-氰基-2-氧代丙酸乙酯

概述

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate crystallizes in space group Pbca, with lattice constants a =7.5740(15) Å, b =11.337(2) Å, and c =30.424(5) Å at 110 K .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a solid at room temperature and should be stored in a dry environment at 2-8°C .科学研究应用

化学合成和表征

3-(4-氯苯基)-3-氰基-2-氧代丙酸乙酯一直是化学合成和表征中感兴趣的主题。James E. Johnson 等人 (2006) 报道了一种类似化合物的合成和结构分析,展示了其通过红外、紫外和核磁共振光谱等多种技术的光谱特征。该研究详细介绍了晶体结构,确定了该化合物的烯胺互变异构现象和分叉氢键的存在 (Johnson 等人,2006)。

在纺织工业中的应用

3-(4-氯苯基)-3-氰基-2-氧代丙酸乙酯衍生物已被探索其在纺织工业中的应用。Isaac Oluwatobi Abolude 等人 (2021) 合成了相关化合物的分散染料,并研究了它们与铜、钴和锌等金属的络合。该研究强调了染料在涤纶和尼龙织物上的良好匀染性和牢度,表明它们在织物染色中的潜在用途 (Abolude 等人,2021)。

抗菌性能

H. Radwan 等人 (2020) 的研究深入探讨了与 3-(4-氯苯基)-3-氰基-2-氧代丙酸乙酯相关的化合物的抗菌潜力。该研究通过萘-2,7-二醇与 4-氯苯甲醛和氰基乙酸乙酯混合反应合成了化合物,探索了它们的抗菌活性。此类研究对于识别在医疗保健和制药领域具有潜在应用的新化合物至关重要 (Radwan 等人,2020)。

抗肿瘤性能

H. El‐Sayed 等人 (2011) 进行了一项关于某些 4-(4-氯苯基)-3-氰基-2-(β-O-糖基氧基)-6-(噻吩-2-基)-烟腈衍生物的合成及其抗肿瘤和抗菌活性的研究。该研究证明了该化合物在开发新治疗剂方面的潜力,强调了在该领域进一步研究的重要性 (El‐Sayed 等人,2011)。

催化反应

C. Sivakumar 等人 (2011) 提出了一种使用聚(3,4-乙撑二氧噻吩)的催化反应的创新聚合物负载体系。该体系在氢化和电氧化过程中显示出催化活性,表明在各种化学过程中具有潜在应用 (Sivakumar & Phani, 2011)。

安全和危害

属性

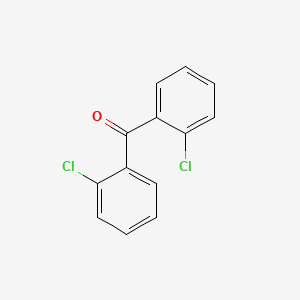

IUPAC Name |

ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPKQEMUHZDENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)